molecular formula C11H15NO B8820642 N-Benzylmethylamino-acetone CAS No. 23982-57-2

N-Benzylmethylamino-acetone

Cat. No.: B8820642
CAS No.: 23982-57-2
M. Wt: 177.24 g/mol
InChI Key: BKBKJBOVLPZZIU-UHFFFAOYSA-N
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Description

N-Benzylmethylamino-acetone is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23982-57-2

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[benzyl(methyl)amino]propan-2-one

InChI

InChI=1S/C11H15NO/c1-10(13)8-12(2)9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3

InChI Key

BKBKJBOVLPZZIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN(C)CC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

N-Benzylmethylamino-acetone has been investigated for its potential as a multifunctional agent in treating several diseases. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has highlighted the anticancer potential of this compound and related compounds. For instance, derivatives of this compound have shown significant inhibition against various cancer cell lines.

  • Case Study 1: Anticancer Efficacy
    A study evaluated the anticancer activity of compounds similar to this compound against human cancer cell lines. Results indicated that certain derivatives exhibited IC50_{50} values in the low micromolar range, suggesting potent anticancer activity. The study emphasized structure-activity relationships (SAR), revealing that modifications on the benzyl ring significantly influenced potency .
CompoundIC50_{50} (µM)Target Cancer Cell Line
Compound A2.2Melanoma
Compound B0.5Breast Cancer
Compound C1.8Lung Cancer

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This selectivity towards COX-2 suggests a potential for fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

  • Case Study 2: Anti-inflammatory Activity
    In a comparative analysis of various Mannich bases, including those similar to this compound, researchers found that specific substitutions enhanced COX-2 selectivity. The most promising candidates demonstrated IC50_{50} values lower than those of established NSAIDs like indomethacin .
CompoundIC50_{50} (µM)COX Enzyme Targeted
Compound D0.3COX-2
Compound E0.8COX-1

Neuroprotective Properties

The ability of this compound to interact with neurotransmitter receptors suggests potential neuroprotective effects. Studies have indicated that it may inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic signaling.

  • Neuroprotection Mechanism
    The compound's interaction with AChE can lead to increased levels of acetylcholine, which is crucial for maintaining cognitive functions .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several chemical pathways that allow for modifications leading to enhanced biological activity. Understanding these pathways is essential for developing more effective derivatives.

Synthesis Overview

The synthesis typically involves the reaction of benzylamine with acetone under controlled conditions, leading to the formation of this compound.

Structure-Activity Relationships

Research indicates that specific modifications on the benzyl ring can significantly influence the biological activity of this compound derivatives.

Preparation Methods

Reaction Mechanism and Steps

The alkylation-condensation approach involves a two-step process:

  • Synthesis of N-Benzylmethylamine : Benzyl chloride reacts with methylamine in a nucleophilic substitution reaction. The primary amine attacks the benzyl chloride, displacing chloride to form N-benzylmethylamine.

  • Condensation with Acetone : The resulting amine is condensed with acetone under acidic or basic conditions. A Mannich-like reaction facilitates the formation of the C–N bond, yielding N-benzylmethylamino-acetone.

Optimization Considerations

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates.

  • Temperature Control : Maintaining temperatures between 40–60°C prevents side reactions such as over-alkylation.

  • Stoichiometry : A 1.2:1 molar ratio of benzyl chloride to methylamine ensures complete consumption of the limiting reagent.

Yield and Purity

  • Typical Yield : 68–75% after purification via recrystallization (ethanol/water).

  • Purity Validation : HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity.

Reductive Amination Approach

Single-Pot Synthesis

Reductive amination combines acetone and benzylmethylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is preferred due to its selectivity for imine intermediates.

Reaction Conditions

  • pH Control : Buffered at pH 5–6 using acetic acid to stabilize the imine intermediate.

  • Catalyst : Scandium triflate (Sc(OTf)₃) enhances reaction efficiency by polarizing the carbonyl group.

  • Temperature : Room temperature (25°C) suffices, minimizing energy input.

Performance Metrics

  • Yield : 82–89% under optimized conditions.

  • Byproducts : Trace amounts of over-reduced alcohols (<3%).

Ortho-Aminomethylation Strategy

Adaptation from Phenolic Substrates

This method, inspired by phenolic ortho-aminomethylation, employs potassium N,N-dialkylmethyltrifluoroborate reagents.

Procedure

  • Substrate Preparation : Acetone is treated with potassium N-benzyl-N-methylmethyltrifluoroborate.

  • Catalytic Cycle : Iodine (I₂) and Na₂CO₃·1.5H₂O₂ mediate the coupling in a toluene/water biphasic system at 100°C.

Key Advantages

  • Regioselectivity : Exclusive formation of the desired regioisomer.

  • Scalability : Demonstrated at 10 mmol scale with consistent yields.

Data Summary

ParameterValue
Reaction Time12–18 hours
Yield76–80%
Catalyst Loading5 mol% I₂

Industrial-Scale Production Techniques

Gas-Phase Catalytic Decarboxylation

Industrial synthesis leverages gas-phase decarboxylation of phenylacetic acid derivatives over ceria-alumina catalysts.

Process Overview

  • Feedstock Preparation : Phenylacetic acid is derivatized to form a β-keto acid.

  • Decarboxylation : Conducted at 300–350°C, producing acetone and CO₂.

  • Amine Incorporation : N-Benzylmethylamine is introduced post-decarboxylation, forming the final product.

Economic and Environmental Impact

  • Cost Efficiency : Reduced solvent use lowers production costs by ~40%.

  • Waste Minimization : CO₂ byproduct is captured and repurposed.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnergy Input
Alkylation-Condensation68–75>98ModerateHigh
Reductive Amination82–89>99HighLow
Ortho-Aminomethylation76–8097HighModerate
Industrial Decarboxylation85–90>95Very HighVery High

Key Observations :

  • Reductive amination offers the best balance of yield and purity.

  • Industrial methods prioritize throughput over energy efficiency .

Q & A

Basic Research Questions

Q. What are the critical steps in designing a scalable synthesis protocol for N-Benzylmethylamino-acetone?

  • Methodological Answer :

  • Begin with hazard analysis for all reagents (e.g., sodium pivalate, dichloromethane) and intermediates. Use risk assessment frameworks like those outlined in Prudent Practices in the Laboratory (Chapter 4) .
  • Optimize reaction conditions (e.g., solvent choice, stoichiometry) based on analogs such as N-(4-Methoxybenzyl)acetoacetamide, where amidation reactions are critical. Use NMR and IR to monitor intermediate purity .
  • Employ column chromatography or recrystallization for purification, ensuring minimal decomposition by avoiding excessive heat (DSC data for similar compounds shows thermal instability) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Compare chemical shifts of methylamino and benzyl groups to analogs like N-Methyl-N-phenylbenzamide (δH 3.3 ppm for N-CH3; δH 7.2–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) using electron ionization (EI) protocols standardized for benzamide derivatives .
  • IR : Verify carbonyl (C=O) and amine (N-H) stretches against databases like NIST Chemistry WebBook .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Conduct Ames testing to assess mutagenicity potential. While compound analogs show lower mutagenicity than anomeric amides, use ventilation and PPE (gloves, goggles) as with benzyl chloride .
  • Store in inert atmospheres (argon) at ≤4°C to prevent decomposition, referencing protocols for thermally unstable amides .

Advanced Research Questions

Q. How can contradictory mutagenicity data for this compound be resolved?

  • Methodological Answer :

  • Perform Ames II testing with Salmonella strains (TA98, TA100) under metabolic activation (S9 mix). Compare results to structurally similar compounds (e.g., anomeric amides vs. benzyl chloride controls) .
  • Use dose-response modeling to distinguish low-dose thresholds from experimental noise. Cross-validate with mammalian cell assays (e.g., micronucleus test) .

Q. What strategies mitigate side reactions during the synthesis of this compound?

  • Methodological Answer :

  • Solvent Optimization : Replace dichloromethane with acetonitrile to reduce nucleophilic substitution by-products, as demonstrated in p-trifluoromethyl benzamide syntheses .
  • Catalytic Control : Use sodium pivalate to stabilize intermediates, minimizing undesired dimerization .
  • In-Situ Monitoring : Employ HPLC to track reaction progress and isolate intermediates before degradation .

Q. How can computational modeling predict the bioactivity of this compound?

  • Methodological Answer :

  • Apply DFT calculations to map electron density around the methylamino group, predicting reactivity with biological targets (e.g., enzyme active sites). Compare to N-[(4-Nitrophenyl)methyl]aniline’s bioactivity data .
  • Use molecular docking (AutoDock Vina) to simulate interactions with receptors like acetylcholinesterase, guided by thermodynamic data from NIST .

Q. What analytical methods resolve discrepancies in purity assessments of this compound?

  • Methodological Answer :

  • Combine GC-MS and HPLC-UV to cross-validate purity. For example, GC-MS detects volatile impurities, while HPLC-UV quantifies non-volatile by-products .
  • Use DSC to detect thermal decomposition thresholds, ensuring storage conditions align with stability profiles .

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